2-(3-aminocyclohexyl)acetic acid hydrochloride, Mixture of diastereomers
Description
2-(3-aminocyclohexyl)acetic acid hydrochloride, a mixture of diastereomers, is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group attached to a cyclohexane ring, which is further connected to an acetic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Properties
CAS No. |
1374658-63-5 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminocyclohexyl)acetic acid hydrochloride typically involves the following steps:
Formation of Aminocyclohexane: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form aminocyclohexane.
Carboxylation: The aminocyclohexane is then carboxylated using chloroacetic acid under basic conditions to form 2-(3-aminocyclohexyl)acetic acid.
Hydrochloride Formation: The final step involves converting the free acid into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of 2-(3-aminocyclohexyl)acetic acid hydrochloride follows similar synthetic routes but with optimizations for large-scale operations. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminocyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexylmethanol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-aminocyclohexyl)acetic acid hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
Medically, 2-(3-aminocyclohexyl)acetic acid hydrochloride is explored for its potential therapeutic effects. It is investigated for its role in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-aminocyclohexyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of target proteins, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-aminocyclohexyl)acetic acid hydrochloride
- 1-aminocyclohexaneacetic acid hydrochloride
- Cyclohexylamine derivatives
Uniqueness
2-(3-aminocyclohexyl)acetic acid hydrochloride stands out due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its mixture of diastereomers also provides a range of stereochemical configurations, which can be exploited for specific interactions in research and industrial processes.
By understanding the synthesis, reactions, applications, and mechanisms of 2-(3-aminocyclohexyl)acetic acid hydrochloride, researchers and industry professionals can harness its potential for innovative solutions in science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
